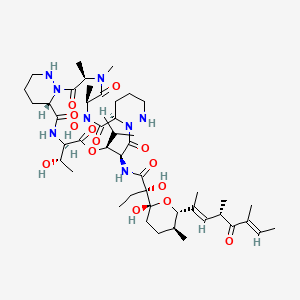

A83586C

Description

Properties

CAS No. |

116364-81-9 |

|---|---|

Molecular Formula |

C47H76N8O14 |

Molecular Weight |

977.2 g/mol |

IUPAC Name |

(2S)-2-[(2R,5S,6S)-6-[(2E,4S,6E)-4,6-dimethyl-5-oxoocta-2,6-dien-2-yl]-2-hydroxy-5-methyloxan-2-yl]-2-hydroxy-N-[(3R,6S,9R,16S,17S,20R,23S)-7-hydroxy-20-[(1S)-1-hydroxyethyl]-3,4,6-trimethyl-2,5,8,15,19,22-hexaoxo-17-propan-2-yl-18-oxa-1,4,7,13,14,21,27-heptazatricyclo[21.4.0.09,14]heptacosan-16-yl]butanamide |

InChI |

InChI=1S/C47H76N8O14/c1-13-25(5)36(57)27(7)23-28(8)38-26(6)19-20-47(66,69-38)46(65,14-2)45(64)51-35-37(24(3)4)68-44(63)34(31(11)56)50-39(58)32-17-15-21-48-53(32)41(60)29(9)52(12)40(59)30(10)55(67)42(61)33-18-16-22-49-54(33)43(35)62/h13,23-24,26-27,29-35,37-38,48-49,56,65-67H,14-22H2,1-12H3,(H,50,58)(H,51,64)/b25-13+,28-23+/t26-,27-,29+,30-,31-,32-,33+,34+,35-,37-,38-,46+,47+/m0/s1 |

InChI Key |

BJRNAAQGIMGUML-IYSUCPQHSA-N |

Isomeric SMILES |

CC[C@@](C(=O)N[C@H]1[C@@H](OC(=O)[C@H](NC(=O)[C@@H]2CCCNN2C(=O)[C@H](N(C(=O)[C@@H](N(C(=O)[C@H]3CCCNN3C1=O)O)C)C)C)[C@H](C)O)C(C)C)([C@]4(CC[C@@H]([C@H](O4)/C(=C/[C@H](C)C(=O)/C(=C/C)/C)/C)C)O)O |

Canonical SMILES |

CCC(C(=O)NC1C(OC(=O)C(NC(=O)C2CCCNN2C(=O)C(N(C(=O)C(N(C(=O)C3CCCNN3C1=O)O)C)C)C)C(C)O)C(C)C)(C4(CCC(C(O4)C(=CC(C)C(=O)C(=CC)C)C)C)O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

A 83586 C A 83586C A-83586C A83586C |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of A83586C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

A83586C is a naturally occurring cyclic hexadepsipeptide antibiotic with potent antitumor and antibacterial activities. Originally isolated from Streptomyces karnatakensis, its mechanism of action is multifaceted, primarily targeting key cellular signaling pathways implicated in cancer progression while also exhibiting efficacy against Gram-positive bacteria. This technical guide provides an in-depth exploration of the molecular mechanisms of this compound, presenting available quantitative data, detailed experimental protocols for key assays, and visual diagrams of the signaling pathways it modulates.

Antitumor Mechanism of Action

This compound exerts its anticancer effects through the modulation of several critical signaling pathways involved in cell proliferation, survival, and metastasis. The primary mechanisms include the inhibition of the Wnt/β-catenin pathway and the disruption of the E2F1/pRb cell cycle regulation pathway.

Inhibition of Wnt/β-catenin Signaling

The Wnt/β-catenin signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of many cancers, leading to the transcription of genes that promote tumor growth. This compound has been shown to be a potent inhibitor of this pathway.

Mechanism: this compound and its analogs disrupt the interaction between β-catenin and the T-cell factor/lymphoid enhancer factor (TCF/LEF) family of transcription factors. This interaction is a critical downstream step in the canonical Wnt pathway. By preventing the formation of the β-catenin/TCF4 complex, this compound inhibits the transcription of Wnt target genes, such as c-myc and cyclin D1, which are essential for cell proliferation. Furthermore, this inhibition leads to the downregulation of osteopontin (Opn), a protein involved in tumor progression and metastasis.

Signaling Pathway Diagram:

Caption: Inhibition of Wnt/β-catenin signaling by this compound.

Modulation of the E2F1/pRb Pathway

The retinoblastoma protein (pRb) and the E2F family of transcription factors are critical regulators of the cell cycle, specifically the G1/S transition. In many cancers, this pathway is dysregulated, leading to uncontrolled cell proliferation.

Mechanism: this compound has been shown to inhibit E2F-mediated transcription. It achieves this through two interconnected actions:

-

Downregulation of E2F1 Expression: this compound reduces the cellular levels of the E2F1 transcription factor.

-

Dephosphorylation of pRb: The compound induces the dephosphorylation of the hyperphosphorylated, inactive form of pRb. Hypophosphorylated (active) pRb binds to E2F transcription factors, preventing them from activating the transcription of genes required for S-phase entry.

By both reducing the levels of E2F1 and promoting the active, E2F-sequestering form of pRb, this compound effectively blocks cell cycle progression at the G1/S checkpoint.

Signaling Pathway Diagram:

An In-depth Technical Guide to A83586C: Structure, Chemical Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

A83586C is a naturally occurring cyclic hexadepsipeptide antibiotic that has garnered significant interest for its potent antitumor properties. This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activity of this compound. Detailed experimental protocols for its synthesis and biological evaluation are presented, alongside a thorough examination of its mechanism of action, primarily centered on the inhibition of the Wnt/β-catenin and E2F signaling pathways. This document is intended to serve as a valuable resource for researchers and drug development professionals working in the fields of oncology and medicinal chemistry.

Structure and Chemical Properties

This compound is a complex macrocyclic molecule originally isolated from the fermentation broth of Streptomyces karnatakensis.[1] Its intricate structure was elucidated by X-ray crystallography, revealing a cyclic hexadepsipeptide framework.[1]

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Source |

| IUPAC Name | (2S)-2-[(2R,5S,6S)-6-[(2E,4S,6E)-4,6-dimethyl-5-oxoocta-2,6-dien-2-yl]-2-hydroxy-5-methyloxan-2-yl]-2-hydroxy-N-[(3R,6S,9R,16S,17S,20R,23S)-7-hydroxy-20-[(1S)-1-hydroxyethyl]-3,4,6-trimethyl-2,5,8,15,19,22-hexaoxo-17-propan-2-yl-18-oxa-1,4,7,13,14,21,27-heptazatricyclo[21.4.0.0⁹,¹⁴]heptacosan-16-yl]butanamide | PubChem[2] |

| CAS Number | 116364-81-9 | PubChem[2] |

| Molecular Formula | C₄₇H₇₆N₈O₁₄ | PubChem[2] |

| Molecular Weight | 977.2 g/mol | PubChem[2] |

Table 2: Spectroscopic Data for this compound

(Note: Specific experimental data for this compound is often found in the supporting information of peer-reviewed publications and may require access to those resources.)

| Spectroscopic Technique | Data |

| ¹H NMR | Full ¹H NMR assignments have been reported.[1] |

| ¹³C NMR | Full ¹³C NMR assignments have been reported.[1] |

| Mass Spectrometry | High-resolution mass spectrometry data is available in relevant literature. |

Biological Activity and Mechanism of Action

Initially identified for its activity against Gram-positive bacteria, this compound has emerged as a potent anticancer agent.[1] Its primary mechanism of action involves the inhibition of key oncogenic signaling pathways: the Wnt/β-catenin pathway and the E2F-mediated transcription pathway.[3][4]

Inhibition of Wnt/β-catenin Signaling

The Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers. This compound and its analogs have been shown to be potent inhibitors of this pathway by disrupting the interaction between β-catenin and the T-cell factor/lymphoid enhancer-factor (TCF/LEF) family of transcription factors.[3][4] This disruption prevents the transcription of Wnt target genes, such as c-Myc and Cyclin D1, which are essential for tumor growth.

Caption: this compound inhibits the Wnt/β-catenin signaling pathway.

Inhibition of E2F-Mediated Transcription

The E2F family of transcription factors plays a crucial role in regulating the cell cycle, particularly the G1/S transition. This compound has been demonstrated to inhibit E2F-mediated transcription. It achieves this by downregulating the expression of E2F1 and inducing the dephosphorylation of the retinoblastoma protein (pRb).[4] Hypophosphorylated pRb binds to E2F transcription factors, thereby repressing the transcription of genes required for DNA synthesis and cell cycle progression.

Caption: this compound inhibits E2F-mediated transcription.

Experimental Protocols

(Note: The following are generalized protocols. For specific experimental details, it is crucial to consult the supplementary information of the cited literature.)

Synthesis of this compound

The total synthesis of this compound is a complex multi-step process. A generalized workflow is outlined below.

Caption: General workflow for the total synthesis of this compound.

β-catenin/TCF Reporter Assay

This assay is used to quantify the inhibitory effect of this compound on the Wnt/β-catenin signaling pathway.

Materials:

-

Cancer cell line with a constitutively active Wnt/β-catenin pathway (e.g., HCT116).

-

β-catenin/TCF reporter plasmid (e.g., TOPFlash).

-

Control plasmid (e.g., FOPFlash).

-

Transfection reagent.

-

Luciferase assay system.

-

This compound.

Protocol:

-

Seed cells in a multi-well plate.

-

Co-transfect cells with the reporter and control plasmids.

-

Treat the transfected cells with varying concentrations of this compound.

-

After an appropriate incubation period, lyse the cells.

-

Measure luciferase activity according to the manufacturer's protocol.

-

Normalize the reporter luciferase activity to the control luciferase activity.

Western Blot Analysis

Western blotting is used to determine the effect of this compound on the protein levels of key signaling molecules.

Materials:

-

Cancer cell line (e.g., HCT116).

-

This compound.

-

Lysis buffer.

-

Primary antibodies (e.g., anti-pRb, anti-E2F1, anti-cyclin A, anti-β-actin).

-

Secondary antibody (HRP-conjugated).

-

Chemiluminescent substrate.

Protocol:

-

Treat cells with this compound for the desired time.

-

Lyse the cells and quantify protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies.

-

Wash and incubate with the secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Conclusion

This compound is a promising natural product with significant potential as an anticancer therapeutic. Its ability to dually inhibit the Wnt/β-catenin and E2F signaling pathways makes it an attractive candidate for further preclinical and clinical investigation. This technical guide provides a foundational understanding of its structure, properties, and biological activities, which will be instrumental for researchers dedicated to the development of novel cancer therapies. The detailed experimental frameworks offered herein can be adapted to further explore the therapeutic potential of this compound and its analogs.

References

- 1. This compound, a new depsipeptide antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A 83586C | C47H76N8O14 | CID 6449925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of this compound analogs with potent anticancer and beta-catenin/ TCF4/osteopontin inhibitory effects and insights into how this compound modulates E2Fs and pRb - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to A83586C Production from Streptomyces karnatakensis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the production of A83586C, a depsipeptide antibiotic, from the bacterium Streptomyces karnatakensis. This document outlines the fermentation, isolation, and purification protocols, presenting key quantitative data in structured tables and visualizing experimental workflows.

Introduction

This compound is a cyclic hexadepsipeptide antibiotic produced by a culture of Streptomyces karnatakensis NRRL 15532.[1] It exhibits potent in vitro activity against a range of Gram-positive bacteria. This guide details the essential procedures for the cultivation of S. karnatakensis and the subsequent extraction and purification of this compound, based on established scientific literature.

Fermentation Protocol for this compound Production

The production of this compound is achieved through submerged fermentation of Streptomyces karnatakensis. The process involves two main stages: vegetative culture development and fermentation.

Culture Media Composition

Successful cultivation of S. karnatakensis for this compound production relies on specific media formulations for both the vegetative and fermentation stages.

Table 1: Vegetative Medium Composition

| Component | Concentration (g/L) |

| Glucose | 10 |

| Soluble Starch | 20 |

| Yeast Extract | 5 |

| Casein Hydrolysate | 2 |

| CaCO₃ | 1 |

| Deionized Water | 1 L |

| pH | 7.0 (pre-sterilization) |

Table 2: Fermentation Medium Composition

| Component | Concentration (g/L) |

| Glucose | 20 |

| Soluble Starch | 10 |

| Soybean Meal | 15 |

| Yeast Extract | 5 |

| (NH₄)₂SO₄ | 2 |

| CaCO₃ | 2 |

| Deionized Water | 1 L |

| pH | 7.0 (pre-sterilization) |

Fermentation Parameters

Optimal production of this compound is achieved under controlled fermentation conditions.

Table 3: Fermentation Parameters

| Parameter | Value |

| Incubation Temperature | 28-30 °C |

| Agitation | 200-250 rpm |

| Incubation Time | 7-10 days |

| Inoculum Volume | 5% (v/v) |

Fermentation Workflow

The overall workflow for the fermentation process is depicted below.

Caption: Fermentation workflow for this compound production.

Isolation and Purification of this compound

Following fermentation, this compound is extracted from the fermentation broth and purified through a series of chromatographic steps.

Extraction Protocol

-

Centrifugation: The harvested fermentation broth is centrifuged to separate the mycelial biomass from the supernatant.

-

Solvent Extraction: The supernatant is extracted with an equal volume of a water-immiscible organic solvent, such as ethyl acetate or n-butanol. The extraction is typically performed twice to ensure efficient recovery of this compound.

-

Concentration: The organic phases are combined and concentrated under reduced pressure to yield a crude extract.

Purification Protocol

The crude extract is subjected to multiple chromatographic steps to isolate pure this compound.

-

Silica Gel Chromatography: The crude extract is first fractionated on a silica gel column, eluting with a gradient of increasing polarity, typically a mixture of hexane and ethyl acetate.

-

High-Performance Liquid Chromatography (HPLC): Fractions containing this compound, as identified by a suitable analytical method (e.g., thin-layer chromatography or bioassay), are pooled, concentrated, and further purified by reversed-phase HPLC. A C18 column is commonly used with a mobile phase gradient of acetonitrile and water.

Isolation and Purification Workflow

The following diagram illustrates the key steps in the isolation and purification of this compound.

Caption: Isolation and purification workflow for this compound.

Biosynthesis of this compound

Depsipeptide antibiotics, such as this compound, are synthesized by large, multifunctional enzymes known as non-ribosomal peptide synthetases (NRPSs). These enzymatic assembly lines activate and link amino acid and hydroxy acid precursors in a specific sequence.

While the specific gene cluster responsible for this compound biosynthesis in Streptomyces karnatakensis has not been explicitly detailed in the available literature, the general pathway for depsipeptide synthesis provides a model.

General Depsipeptide Biosynthetic Pathway

The biosynthesis of depsipeptides by NRPSs involves a series of modular enzymatic domains.

Caption: Generalized biosynthetic pathway for depsipeptides.

The process initiates with the selection and activation of a specific amino acid or hydroxy acid by the adenylation (A) domain. The activated monomer is then transferred to the thiolation (T) domain, which acts as a swinging arm to present the substrate to the condensation (C) domain. The C domain catalyzes the formation of a peptide or ester bond, elongating the growing chain. This modular process is repeated until the full-length depsipeptide is assembled. Finally, a thioesterase (TE) domain releases and often cyclizes the final product.

Conclusion

This technical guide provides a comprehensive framework for the production of the antibiotic this compound from Streptomyces karnatakensis. The detailed protocols for fermentation, isolation, and purification, along with the quantitative data and workflow visualizations, offer a valuable resource for researchers and professionals in the field of natural product drug discovery and development. Further investigation into the specific biosynthetic gene cluster and regulatory networks governing this compound production could pave the way for genetic engineering strategies to enhance yield and produce novel analogs.

References

A83586C: A Technical Guide to its Synthesis and Putative Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

A83586C is a potent antitumour antibiotic isolated from Streptomyces karnatakensis. Its complex hexadepsipeptide structure, featuring a polyketide-derived side chain, has made it a challenging target for total synthesis and an intriguing subject for biosynthetic studies. This technical guide provides a comprehensive overview of the accomplished total synthetic routes toward this compound and proposes a putative biosynthetic pathway based on its chemical structure and the known enzymology of similar natural products. This document is intended to serve as a valuable resource for researchers in natural product synthesis, biosynthesis, and drug development.

Introduction

This compound is a natural product that has garnered significant attention due to its pronounced antimicrobial and antitumour activities. Its intricate molecular architecture, characterized by a cyclic hexadepsipeptide core and a complex acyl side chain, presents a formidable challenge for synthetic chemists and a fascinating puzzle for biochemists studying its natural production. Understanding both the synthetic and biosynthetic pathways of this compound is crucial for the development of analogues with improved therapeutic properties and for the potential bioengineering of its production.

Total Synthesis of this compound

The total synthesis of this compound has been a significant achievement in organic chemistry, requiring the development of novel synthetic strategies and methodologies. The core of the synthetic challenge lies in the stereocontrolled construction of its multiple chiral centers, the formation of the depsipeptide bonds, and the final macrolactamization.

Retrosynthetic Analysis

A common retrosynthetic disconnection strategy for this compound involves breaking the macrolide into a linear peptide precursor and the polyketide-derived side chain. The linear peptide can be further disconnected into smaller peptide fragments or individual amino acid building blocks.

Key Synthetic Steps and Methodologies

The synthesis of this compound typically involves the following key transformations:

-

Asymmetric Synthesis of Amino Acid Residues: Stereoselective synthesis of the non-proteinogenic amino acids is a critical initial step.

-

Peptide Coupling Reactions: Standard peptide coupling reagents are employed to assemble the linear hexapeptide backbone.

-

Ester Bond Formation: Formation of the depside linkages requires specific esterification methods.

-

Synthesis of the Acyl Side Chain: The polyketide-derived side chain is constructed using asymmetric aldol reactions, alkylations, and other stereocontrolled transformations.

-

Macrolactamization: The final ring closure is a crucial and often challenging step, typically achieved under high-dilution conditions.

Experimental Protocols (Cited)

Detailed experimental procedures for the total synthesis of this compound can be found in the primary literature. Key publications that provide in-depth experimental details are recommended for consultation by researchers aiming to reproduce or adapt these synthetic routes.

Putative Biosynthesis of this compound

While the definitive biosynthetic pathway of this compound has not been experimentally elucidated, its structure strongly suggests a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) pathway. The following is a proposed biosynthetic scheme based on established principles of NRPS and PKS enzymology.

Proposed Biosynthetic Gene Cluster

It is hypothesized that the genome of Streptomyces karnatakensis contains a large gene cluster encoding the enzymatic machinery necessary for this compound biosynthesis. This cluster would likely include genes for:

-

Non-Ribosomal Peptide Synthetases (NRPSs): Responsible for the assembly of the hexapeptide core.

-

Polyketide Synthases (PKSs): Responsible for the synthesis of the acyl side chain.

-

Tailoring Enzymes: Including oxidases, reductases, and methyltransferases that modify the initial polyketide and peptide chains.

-

Regulatory and Transport Genes: Controlling the expression of the biosynthetic genes and export of the final product.

Proposed Biosynthetic Pathway

The biosynthesis of this compound is proposed to proceed through the following key stages:

-

Initiation: The biosynthesis is likely initiated by a PKS module that incorporates a starter unit, such as acetyl-CoA or a derivative thereof.

-

Polyketide Chain Elongation and Modification: A series of PKS modules sequentially add extender units (e.g., malonyl-CoA, methylmalonyl-CoA) to the growing polyketide chain. Ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) domains within these modules would control the reduction state of the β-keto groups, leading to the observed stereochemistry of the side chain.

-

Transfer to NRPS Machinery: The completed polyketide chain is likely transferred to the first module of the NRPS assembly line.

-

Peptide Chain Elongation: The NRPS modules sequentially recognize, activate, and incorporate the six amino acid precursors of the hexadepsipeptide core. Each module typically contains an adenylation (A) domain for substrate recognition, a thiolation (T) domain for covalent attachment, and a condensation (C) domain for peptide bond formation.

-

Depsipeptide Bond Formation: The formation of the ester linkages is likely catalyzed by a specialized condensation domain or a separate enzyme.

-

Cyclization and Release: A terminal thioesterase (TE) domain is proposed to catalyze the macrolactamization and release of the final this compound molecule.

Visualization of the Putative Biosynthetic Pathway

The following diagram illustrates the proposed logical flow of the this compound biosynthetic pathway.

The Biological Activity of A83586C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

A83586C is a cyclic hexadepsipeptide antibiotic first isolated from Streptomyces karnatakensis. It has demonstrated significant promise in vitro, exhibiting potent activity against a range of Gram-positive bacteria.[1] Beyond its antibacterial properties, this compound and its synthetic analogs have garnered attention for their pronounced anticancer activities. This guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its antibacterial spectrum, proposed mechanisms of action, and relevant experimental protocols. It also details the signaling pathways associated with its anticancer effects, as these are currently the most extensively studied aspects of its biological function.

Antibacterial Activity of this compound

Spectrum of Activity

This compound is characterized by its potent in vitro activity primarily directed against Gram-positive bacteria.[1] However, a significant challenge in its development as a therapeutic agent is its observed lack of in vivo efficacy in murine models.[1] The reasons for this discrepancy between in vitro potency and in vivo failure have not been fully elucidated but may be related to factors such as poor pharmacokinetic properties, metabolic instability, or target accessibility in a physiological environment.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

| Bacterial Strain | ATCC Number | MIC (µg/mL) |

| Staphylococcus aureus | e.g., 29213 | Data not available |

| Bacillus subtilis | e.g., 6633 | Data not available |

| Streptococcus pneumoniae | e.g., 49619 | Data not available |

| Streptococcus pyogenes | e.g., 19615 | Data not available |

| Enterococcus faecalis | e.g., 29212 | Data not available |

Note: The MIC values for this compound are not publicly available in the accessed literature. The table serves as a template for data presentation.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The following protocol is a generalized procedure for determining the MIC of an antimicrobial agent such as this compound, based on the broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI).

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a target bacterium.

Materials:

-

This compound stock solution of known concentration

-

Sterile 96-well microtiter plates

-

Mueller-Hinton Broth (MHB), cation-adjusted

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile diluent (e.g., saline or MHB)

-

Incubator (35°C ± 2°C)

-

Microplate reader (optional)

Procedure:

-

Preparation of Antibiotic Dilutions: a. Dispense 50 µL of sterile MHB into wells 2 through 12 of a 96-well microtiter plate. b. Add 100 µL of the this compound stock solution (at twice the desired highest final concentration) to well 1. c. Perform a serial two-fold dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and continuing this process through well 10. Discard 50 µL from well 10. Well 11 serves as the growth control (no antibiotic), and well 12 serves as the sterility control (no bacteria).

-

Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select several colonies of the test organism. b. Suspend the colonies in sterile saline or MHB to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. c. Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

-

Inoculation: a. Add 50 µL of the diluted bacterial suspension to wells 1 through 11. The final volume in these wells will be 100 µL. Do not inoculate well 12.

-

Incubation: a. Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: a. Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth. b. Alternatively, a microplate reader can be used to measure the optical density at 600 nm (OD₆₀₀).

Workflow for MIC Determination

Anticancer Activity and Associated Signaling Pathways

It is crucial to note that the well-characterized signaling pathway interactions of this compound are in the context of its anticancer activity in eukaryotic cells. There is currently no evidence to suggest that these pathways are relevant to its antibacterial mechanism in prokaryotes.

Inhibition of the β-catenin/TCF4 Signaling Pathway

Analogs of this compound have been shown to be potent inhibitors of the β-catenin/TCF4 signaling pathway within cancer cells. This pathway is a critical component of the Wnt signaling cascade, which, when dysregulated, is implicated in the development and progression of numerous cancers. Inhibition of this pathway by this compound analogs leads to the downregulation of osteopontin (Opn) expression, a protein involved in tumor progression and metastasis.

This compound Analog-Mediated Inhibition of β-catenin/TCF4 Signaling

Modulation of E2F and Retinoblastoma Protein (pRb)

This compound has also been found to inhibit E2F-mediated transcription. It achieves this by downregulating the expression of E2F1, a key transcription factor involved in cell cycle progression. Furthermore, this compound induces the dephosphorylation of the hyperphosphorylated, oncogenic form of the retinoblastoma protein (pRb). Hypophosphorylated pRb binds to and inactivates E2F transcription factors, thereby halting the cell cycle.

Modulation of the pRb/E2F Cell Cycle Pathway by this compound

Conclusion and Future Directions

This compound is a depsipeptide antibiotic with compelling in vitro biological activity against Gram-positive bacteria and notable anticancer properties. While its antibacterial potential is clear, the lack of in vivo efficacy remains a significant hurdle for its clinical development. Future research should focus on elucidating the specific molecular targets and mechanisms of its antibacterial action, which could inform the design of more effective analogs. Furthermore, comprehensive pharmacokinetic and pharmacodynamic studies are necessary to understand and overcome its in vivo limitations. The well-defined anticancer mechanisms of this compound provide a solid foundation for its further investigation as a potential therapeutic agent in oncology. The dual activities of this molecule make it an intriguing subject for further research in both infectious diseases and cancer biology.

References

Unveiling the Antitumor Potential of A83586C: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

A83586C, a naturally occurring cyclodepsipeptide, has emerged as a molecule of significant interest in oncology research due to its potent antitumor properties. This technical guide provides a comprehensive overview of the available scientific data on this compound, focusing on its mechanism of action, in vitro efficacy, and the methodologies employed in its investigation. While in vivo data remains elusive in the public domain, the existing research provides a strong foundation for its further development as a potential anticancer therapeutic.

Core Mechanism of Action: A Dual-Pronged Attack on Cancer Signaling

This compound exerts its antitumor effects through a sophisticated, dual-pronged mechanism that targets two critical cancer-related signaling pathways: the Wnt/β-catenin pathway and the E2F/Rb pathway. This multifaceted approach allows this compound to disrupt key processes involved in cancer cell proliferation, survival, and gene expression.

Inhibition of β-Catenin/TCF4 Signaling

A primary mode of action for this compound is the potent inhibition of the β-catenin/TCF4 signaling cascade.[1][2] In many cancers, aberrant activation of this pathway leads to the accumulation of β-catenin in the nucleus, where it complexes with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to drive the expression of oncogenes. This compound and its analogs have been shown to be highly effective inhibitors of this interaction, thereby suppressing the transcription of downstream target genes like osteopontin (Opn), which is involved in tumor progression and metastasis.[1][2]

Modulation of the E2F/pRb Pathway

In addition to its impact on Wnt signaling, this compound also modulates the E2F/pRb pathway, a critical regulator of the cell cycle.[1][2] Specifically, this compound has been shown to:

-

Downregulate E2F1 Expression: E2F1 is a transcription factor that plays a pivotal role in promoting cell cycle progression from the G1 to the S phase. By reducing the levels of E2F1 protein, this compound can effectively halt the cell cycle.[1][2]

-

Induce Dephosphorylation of the Retinoblastoma Protein (pRb): The retinoblastoma protein is a tumor suppressor that, in its hypophosphorylated state, binds to and inactivates E2F transcription factors. Many cancer cells exhibit hyperphosphorylated pRb, which releases E2F and promotes uncontrolled proliferation. This compound promotes the dephosphorylation of this oncogenic hyperphosphorylated pRb, thereby restoring its tumor-suppressive function.[1][2]

The following diagram illustrates the dual mechanism of action of this compound:

Quantitative Data Presentation

To date, the publicly available quantitative data on the in vitro antitumor activity of this compound is limited. The most cited value is its potent activity against a human T-cell leukemia cell line.

| Compound | Cell Line | Cancer Type | IC50 (nM) |

| This compound | CCRF-CEM | Human T-cell Leukemia | 13.5[2] |

Further research is required to expand this dataset to a broader range of cancer cell lines for both this compound and its synthesized analogs.

Experimental Protocols

Detailed experimental protocols for the investigation of this compound are not fully available in the public domain. However, based on the described mechanisms of action, the following standard methodologies are likely to have been employed.

β-Catenin/TCF4 Luciferase Reporter Assay

This assay is used to quantify the transcriptional activity of the β-catenin/TCF4 complex.

Principle: Cancer cells are co-transfected with a luciferase reporter plasmid containing TCF/LEF binding sites and a control plasmid. Activation of the Wnt/β-catenin pathway leads to the expression of luciferase, which can be measured as a luminescent signal.

Workflow:

References

A83586C as a β-catenin/TCF4 Signaling Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wnt/β-catenin signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, and survival. Its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer, where mutations in components of the β-catenin destruction complex, such as Adenomatous Polyposis Coli (APC), lead to the constitutive stabilization and nuclear accumulation of β-catenin. In the nucleus, β-catenin interacts with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors, primarily TCF4, to drive the expression of oncogenes like c-myc and cyclin D1. The protein-protein interaction between β-catenin and TCF4 represents a key downstream node in this pathway, making it an attractive target for therapeutic intervention.

A83586C is a cyclodepsipeptide natural product that has been identified as a potent inhibitor of the β-catenin/TCF4 signaling pathway. This technical guide provides a comprehensive overview of this compound and its analogs, summarizing key quantitative data, detailing experimental protocols for its evaluation, and visualizing its mechanism of action and experimental workflows.

Mechanism of Action

This compound and its analogs function by disrupting the interaction between β-catenin and the TCF4 transcription factor. This inhibition prevents the formation of the active transcriptional complex, thereby downregulating the expression of Wnt target genes that are critical for cancer cell proliferation and survival. The potent activity of these compounds underscores the therapeutic potential of targeting this crucial protein-protein interaction in cancers with dysregulated Wnt signaling.

Quantitative Data

The inhibitory activity of this compound and its synthesized analogs has been quantified using various in vitro assays. The following tables summarize the key data from studies on these compounds in relevant colon cancer cell lines, SW480 (APC mutant, high Wnt signaling) and HCT116 (β-catenin mutant, high Wnt signaling).

Table 1: Inhibition of β-catenin/TCF4-Mediated Transcription (TOPFlash Assay)

| Compound | Cell Line | IC50 (nM) | Reference |

| (+)-A83586C | SW480 | 150 | |

| (+)-Kettapeptin | SW480 | 200 | |

| (+)-Azinothricin | SW480 | 100 | |

| This compound-citropeptin hybrid (1) | SW480 | 50 | |

| This compound-GE3 hybrid (2) | SW480 | 75 |

Table 2: Cytotoxicity in Colon Cancer Cell Lines (MTT or equivalent assay)

| Compound | Cell Line | GI50 (nM) | Reference |

| (+)-A83586C | HCT116 | 300 | |

| (+)-Kettapeptin | HCT116 | 450 | |

| (+)-Azinothricin | HCT116 | 250 | |

| This compound-citropeptin hybrid (1) | HCT116 | 150 | |

| This compound-GE3 hybrid (2) | HCT116 | 200 |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are the protocols for the key experiments used to characterize this compound and its analogs as β-catenin/TCF4 inhibitors.

TOPFlash/FOPFlash Reporter Assay

This assay is used to quantify the transcriptional activity of the β-catenin/TCF4 complex.

-

Cell Lines: SW480 or HCT116 human colorectal carcinoma cells.

-

Plasmids:

-

TOPFlash: Contains multiple TCF binding sites upstream of a luciferase reporter gene.

-

FOPFlash: Contains mutated, inactive TCF binding sites (serves as a negative control for specificity).

-

Renilla luciferase plasmid (e.g., pRL-TK): Co-transfected as an internal control for transfection efficiency.

-

-

Procedure:

-

Seed SW480 or HCT116 cells in 96-well plates at a density of 2.5 x 104 cells per well.

-

After 24 hours, co-transfect the cells with TOPFlash or FOPFlash plasmid and the Renilla luciferase plasmid using a suitable transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's instructions.

-

After 16-24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or its analogs. Include a vehicle control (e.g., DMSO).

-

Incubate the cells for an additional 24-48 hours.

-

Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the TOPFlash and FOPFlash firefly luciferase values to the Renilla luciferase values for each well.

-

Calculate the fold-change in transcriptional activity by dividing the normalized TOPFlash values by the normalized FOPFlash values.

-

Plot the dose-response curve and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of β-catenin/TCF4-mediated transcription.

-

Cell Viability Assay (e.g., MTT Assay)

This assay measures the cytotoxic or cytostatic effects of the compounds on cancer cells.

-

Cell Lines: SW480 or HCT116 human colorectal carcinoma cells.

-

Reagents:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilizing agent (e.g., DMSO or a solution of SDS in HCl).

-

-

Procedure:

-

Seed SW480 or HCT116 cells in 96-well plates at a density of 5 x 103 cells per well.

-

After 24 hours, treat the cells with various concentrations of this compound or its analogs. Include a vehicle control.

-

Incubate the cells for 72 hours.

-

Add MTT solution to each well and incubate for 4 hours at 37°C to allow for the formation of formazan crystals.

-

Add the solubilizing agent to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the dose-response curve and determine the GI50 (concentration for 50% inhibition of cell growth) or IC50 (concentration for 50% inhibition of viability) value.

-

Co-Immunoprecipitation (Co-IP)

This technique is used to verify the disruption of the β-catenin/TCF4 protein-protein interaction.

-

Cell Line: SW480 or HCT116 cells.

-

Reagents and Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors).

-

Antibodies:

-

Anti-β-catenin antibody for immunoprecipitation.

-

Anti-TCF4 antibody for western blot detection.

-

Appropriate secondary antibodies.

-

-

Protein A/G agarose beads.

-

-

Procedure:

-

Treat cells with this compound or an analog at a concentration known to inhibit TOPFlash activity for 24 hours.

-

Lyse the cells and quantify the protein concentration of the lysates.

-

Pre-clear the lysates with protein A/G agarose beads.

-

Incubate the pre-cleared lysates with an anti-β-catenin antibody overnight at 4°C.

-

Add protein A/G agarose beads to pull down the antibody-protein complexes.

-

Wash the beads several times with lysis buffer.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with an anti-TCF4 antibody to detect the amount of TCF4 that was co-immunoprecipitated with β-catenin.

-

Visualize the bands using an appropriate detection system.

-

-

Data Analysis:

-

Compare the amount of co-immunoprecipitated TCF4 in the treated samples to the untreated control. A decrease in the TCF4 band intensity in the treated samples indicates that the compound disrupts the β-catenin/TCF4 interaction.

-

Visualizations

Signaling Pathway

Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Caption: Workflow for characterizing this compound as a β-catenin/TCF4 inhibitor.

A83586C: A Dual-Pronged Inhibitor of E2F-Mediated Transcription

An In-depth Technical Guide on the Core Mechanism of Action for Researchers, Scientists, and Drug Development Professionals

Introduction

The E2F family of transcription factors plays a pivotal role in the regulation of the cell cycle, particularly the G1/S transition. Dysregulation of E2F-mediated transcription is a hallmark of many cancers, making it a critical target for therapeutic intervention. A83586C is an antitumor cyclodepsipeptide that has been identified as a potent inhibitor of E2F-mediated transcription. This technical guide elucidates the core mechanism by which this compound exerts its inhibitory effects on the E2F signaling pathway, providing valuable insights for researchers and professionals in drug development. The mechanism of this compound is characterized by a dual action: the downregulation of E2F1 expression and the induced dephosphorylation of the hyperphosphorylated, inactive form of the retinoblastoma protein (pRb)[1].

The Canonical Rb-E2F Signaling Pathway

Under normal physiological conditions, the activity of E2F transcription factors is tightly controlled by the retinoblastoma protein (pRb). In its hypophosphorylated state, pRb binds to E2F, forming a repressive complex that prevents the transcription of E2F target genes essential for DNA replication and cell cycle progression.

As cells prepare to enter the S phase, cyclin-dependent kinases (CDKs), primarily CDK4/6 and CDK2, phosphorylate pRb. This hyperphosphorylation event causes a conformational change in pRb, leading to its dissociation from E2F. The liberated E2F is then free to activate the transcription of genes required for S phase entry, thereby driving cell cycle progression. In many cancer cells, this regulatory mechanism is disrupted, often through the constitutive activation of CDKs, leading to constant hyperphosphorylation of pRb and uncontrolled E2F activity.

Mechanism of this compound-Mediated Inhibition of E2F Transcription

This compound disrupts the aberrant E2F activity observed in cancer cells through a sophisticated dual mechanism that restores the cell's natural braking system on proliferation.

Downregulation of E2F1 Expression

This compound has been shown to decrease the overall levels of the E2F1 transcription factor[1]. By reducing the expression of E2F1, this compound limits the pool of transcription factors available to drive the expression of pro-proliferative genes, thereby contributing to the overall inhibition of E2F-mediated transcription.

Induction of pRb Dephosphorylation

The second, and perhaps more direct, mechanism of this compound's action is the induction of dephosphorylation of the hyperphosphorylated, inactive form of pRb[1]. In its active, hypophosphorylated state, pRb can sequester E2F, preventing it from binding to the promoters of its target genes. By promoting the dephosphorylation of pRb, this compound effectively reactivates this critical tumor suppressor, leading to the formation of the pRb-E2F repressive complex and a subsequent halt in E2F-mediated transcription. This action suggests that this compound may either inhibit the activity of relevant CDKs or activate cellular phosphatases that target pRb.

The synergistic effect of reducing E2F1 levels and reactivating pRb's repressive function makes this compound a potent inhibitor of the E2F pathway.

Summary of this compound's Effects on the Rb-E2F Pathway

| Cellular Component/Process | Effect of this compound | Consequence |

| E2F1 Expression | Downregulation | Reduced availability of E2F1 transcription factor. |

| pRb Phosphorylation Status | Induces Dephosphorylation | Reactivation of pRb's tumor-suppressive function. |

| pRb-E2F Complex Formation | Promoted | Sequestration of E2F and repression of target genes. |

| E2F-Mediated Transcription | Inhibition | Blockade of cell cycle progression at the G1/S checkpoint. |

Representative Experimental Protocols

The following are representative protocols for key experiments that would be employed to investigate and confirm the mechanism of action of this compound.

Western Blot Analysis for pRb Phosphorylation and E2F1 Expression

Objective: To determine the effect of this compound on the phosphorylation status of pRb and the expression level of E2F1.

Methodology:

-

Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., HCT116, MCF-7) to 70-80% confluency. Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time course (e.g., 24, 48 hours).

-

Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify the protein concentration using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies specific for phospho-pRb (Ser807/811), total pRb, E2F1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control. Compare the levels of phospho-pRb and E2F1 in this compound-treated cells to the vehicle-treated control.

Quantitative Real-Time PCR (qRT-PCR) for E2F1 mRNA Levels

Objective: To assess whether this compound affects the transcription of the E2F1 gene.

Methodology:

-

Cell Treatment and RNA Extraction: Treat cells with this compound as described for the Western blot. Extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen).

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qRT-PCR: Perform qRT-PCR using SYBR Green or TaqMan probes with primers specific for E2F1 and a housekeeping gene (e.g., GAPDH or ACTB).

-

Data Analysis: Calculate the relative expression of E2F1 mRNA using the ΔΔCt method, normalizing to the housekeeping gene.

E2F-Luciferase Reporter Assay

Objective: To directly measure the effect of this compound on E2F-mediated transcriptional activity.

Methodology:

-

Transfection: Co-transfect cells with a firefly luciferase reporter plasmid containing E2F binding sites in its promoter and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

-

Treatment: After 24 hours, treat the transfected cells with this compound or a vehicle control.

-

Luciferase Assay: After the desired treatment period (e.g., 24 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Compare the relative luciferase units (RLU) of this compound-treated cells to the control to determine the percentage of inhibition of E2F transcriptional activity.

Conclusion

This compound presents a compelling dual-action mechanism for the inhibition of E2F-mediated transcription. By concurrently downregulating the expression of the key transcription factor E2F1 and promoting the dephosphorylation and reactivation of the pRb tumor suppressor, this compound effectively reinstates a critical cell cycle checkpoint that is often compromised in cancer. This multi-faceted approach underscores the potential of this compound as a therapeutic agent and provides a clear rationale for its further investigation and development in oncology. The experimental frameworks provided herein offer a robust starting point for researchers aiming to further characterize the intricate molecular interactions of this compound and similar compounds within the Rb-E2F signaling network.

References

Unveiling A83586C: A Technical Guide to its Discovery, History, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

A83586C, a cyclic hexadepsipeptide antibiotic, has emerged as a molecule of significant interest due to its potent biological activities, transitioning from an initial antibacterial agent to a promising anticancer lead. This technical guide provides an in-depth overview of the discovery, history, and biological characterization of this compound. We present a compilation of its known biological activities with a focus on its anticancer properties, including its mechanism of action involving the inhibition of critical cell signaling pathways. This document furnishes detailed experimental protocols for the fermentation, isolation, and characterization of this compound, alongside methodologies for evaluating its biological effects. Quantitative data are summarized in structured tables for clarity, and key signaling pathways and experimental workflows are visualized using diagrams to facilitate a comprehensive understanding of this promising natural product.

Discovery and History

This compound was first reported as a novel cyclic hexadepsipeptide antibiotic isolated from the fermentation broth of the bacterium Streptomyces karnatakensis.[1] Initial studies revealed its potent in vitro activity against Gram-positive bacteria.[1] However, it demonstrated a lack of in vivo efficacy in murine models, which tempered initial enthusiasm for its development as a conventional antibiotic.[1]

Subsequent research rekindled interest in this compound by uncovering its significant antitumor properties. This shift in focus led to the exploration of its potential as a lead compound in oncology. The total synthesis of (+)-A83586C was successfully achieved, which not only confirmed its structure but also enabled the generation of analogs for structure-activity relationship (SAR) studies. These synthetic efforts have been instrumental in elucidating the pharmacophore responsible for its biological activity and in the development of more potent and synthetically accessible derivatives.

Biological Activity

The biological activity of this compound is multifaceted, with demonstrated effects as both an antibacterial and an anticancer agent.

Antibacterial Activity

Anticancer Activity

The primary focus of current research on this compound is its promising anticancer activity. It has been shown to be a powerful inhibitor of β-catenin/TCF4- and E2F-mediated gene transcription, two critical pathways implicated in the development and progression of various cancers, including colorectal carcinoma.[2]

Table 1: Anticancer Activity of this compound

| Cell Line | Cancer Type | Activity Metric | Value | Reference |

| HCT-116 | Colon Carcinoma | IC50 | Data not available in searched literature |

Note: While the potent anticancer activity of this compound against HCT-116 cells is qualitatively described in the literature, specific IC50 values were not found in the performed searches.

Mechanism of Action

This compound exerts its anticancer effects through the modulation of key regulatory proteins involved in cell cycle progression and gene transcription. Specifically, it has been shown to downregulate the expression of E2F1 and cyclin A.[3] Furthermore, this compound induces the dephosphorylation of the hyperphosphorylated, oncogenic form of the retinoblastoma protein (pRb).[4][5][6] This dephosphorylation leads to the formation of a repressive pRb-E2F1 complex, which in turn inhibits the transcription of E2F target genes essential for cell cycle progression from G1 to S phase.

Experimental Protocols

This section provides detailed methodologies for the key experiments related to the discovery and characterization of this compound.

Fermentation of Streptomyces karnatakensis

This protocol outlines a general procedure for the fermentation of Streptomyces species for the production of secondary metabolites, which can be adapted for this compound production.

Materials:

-

Streptomyces karnatakensis culture

-

Seed culture medium (e.g., Tryptic Soy Broth)

-

Production culture medium (e.g., a complex medium containing glucose, soybean meal, and mineral salts)

-

Shake flasks

-

Incubator shaker

Procedure:

-

Inoculate a seed culture of S. karnatakensis in the seed culture medium.

-

Incubate the seed culture at 28-30°C with shaking at 200-250 rpm for 2-3 days until good growth is observed.

-

Inoculate the production culture medium with the seed culture (typically a 5-10% v/v inoculum).

-

Incubate the production culture at 28-30°C with vigorous shaking for 7-10 days.

-

Monitor the production of this compound periodically by analytical techniques such as HPLC.

Isolation and Purification of this compound

This protocol provides a general method for the isolation and purification of cyclic depsipeptides from Streptomyces fermentation broth.

Materials:

-

Fermentation broth

-

Ethyl acetate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate, methanol)

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

-

Separate the mycelium from the fermentation broth by centrifugation or filtration.

-

Extract the supernatant with an equal volume of ethyl acetate three times.

-

Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

-

Subject the crude extract to silica gel column chromatography, eluting with a gradient of increasing polarity (e.g., from hexane to ethyl acetate to methanol).

-

Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.

-

Pool the this compound-containing fractions and concentrate them.

-

Perform final purification using preparative HPLC on a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile in water).

-

Collect the pure this compound peak and confirm its identity and purity by mass spectrometry and NMR spectroscopy.

Western Blot Analysis of pRb and E2F1 Phosphorylation

This protocol describes the Western blot analysis to assess the phosphorylation status of pRb and the expression levels of E2F1 in HCT-116 cells treated with this compound.

Materials:

-

HCT-116 cells

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-pRb (total), anti-phospho-pRb (specific for hyperphosphorylated forms), anti-E2F1, and anti-β-actin (loading control).

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Seed HCT-116 cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or a vehicle control for the desired time period (e.g., 24 hours).

-

Wash the cells with ice-cold PBS and lyse them in cell lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control (β-actin).

Conclusion

This compound represents a compelling natural product with a dual legacy as an antibiotic and a promising anticancer agent. Its mechanism of action, involving the targeted inhibition of the E2F and β-catenin signaling pathways, positions it as a valuable tool for cancer research and a potential scaffold for the development of novel therapeutics. The synthetic accessibility of this compound and its analogs opens avenues for further optimization of its pharmacological properties. This technical guide provides a foundational resource for researchers aiming to explore the full potential of this intriguing cyclic depsipeptide. Further investigations are warranted to fully elucidate its in vivo efficacy and to identify its precise molecular targets.

References

- 1. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 3. jpsdm.journals.ekb.eg [jpsdm.journals.ekb.eg]

- 4. researchgate.net [researchgate.net]

- 5. journal.waocp.org [journal.waocp.org]

- 6. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Molecular Interactions of A83586C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

A83586C is a cyclic hexadepsipeptide with established potent antitumor activity. While its direct molecular binding partner remains to be definitively identified in publicly available research, substantial evidence elucidates its mechanism of action through the modulation of key oncogenic signaling pathways. This technical guide provides an in-depth overview of the current understanding of this compound's molecular targets, focusing on its inhibitory effects on the β-catenin/TCF4 and E2F/pRb signaling cascades. This document summarizes quantitative data, details relevant experimental protocols, and provides visual representations of the implicated pathways and a general workflow for target identification.

Introduction

This compound is a natural product that has garnered significant interest for its antiproliferative properties. Its complex structure lends itself to potent and specific interactions within the cellular environment. The primary focus of research into its mechanism of action has revealed its ability to interfere with critical pathways often dysregulated in cancer. This guide synthesizes the available data to provide a clear understanding of how this compound exerts its biological effects.

Known Molecular Effects of this compound

Inhibition of the Wnt/β-catenin Signaling Pathway

A significant body of research has positioned this compound and its analogs as potent inhibitors of the Wnt/β-catenin signaling pathway. This pathway is crucial in embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers. The key downstream event in this pathway is the interaction of β-catenin with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors, leading to the expression of target genes that drive cell proliferation.

This compound has been shown to inhibit the transcriptional activity of the β-catenin/TCF4 complex. This leads to the downregulation of critical target genes such as c-myc and cyclin D1. Furthermore, studies have demonstrated that this compound and its analogs can downregulate the expression of osteopontin (Opn), a known target of β-catenin/TCF4 signaling.

Modulation of the E2F/pRb Pathway

In addition to its impact on Wnt signaling, this compound also influences the E2F/pRb pathway, a critical regulator of the cell cycle. The retinoblastoma protein (pRb) acts as a tumor suppressor by binding to the E2F family of transcription factors, thereby inhibiting the expression of genes required for S-phase entry. The phosphorylation of pRb by cyclin-dependent kinases (CDKs) leads to the release of E2F, promoting cell cycle progression.

This compound has been observed to inhibit E2F-mediated transcription. This is achieved, at least in part, by downregulating the expression of E2F1 and inducing the dephosphorylation of the hyperphosphorylated, inactive form of pRb.[1][2] This leads to cell cycle arrest and contributes to the compound's antitumor effects.

Quantitative Data Summary

The following table summarizes the reported inhibitory concentrations of this compound analogs on the β-catenin/TCF4 signaling pathway.

| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |

| This compound-citropeptin hybrid (1) | SW480 | TOPFlash reporter assay | 0.02 | Organic Letters, 2009, 11(3), 737-740 |

| This compound-GE3 hybrid (2) | SW480 | TOPFlash reporter assay | 0.03 | Organic Letters, 2009, 11(3), 737-740 |

Experimental Protocols

β-catenin/TCF4 Reporter Gene Assay (TOPFlash Assay)

This assay is a cornerstone for quantifying the activity of the Wnt/β-catenin pathway.

Principle: Cells are co-transfected with a reporter plasmid containing multiple TCF/LEF binding sites upstream of a luciferase gene (TOPFlash) and a control plasmid with mutated TCF/LEF sites (FOPFlash). A constitutively expressed Renilla luciferase plasmid is often co-transfected for normalization. Inhibition of the β-catenin/TCF4 interaction by a compound like this compound results in decreased firefly luciferase expression from the TOPFlash reporter.

Protocol:

-

Cell Culture and Transfection: Plate cells (e.g., SW480, HEK293T) in a 96-well plate. Co-transfect with TOPFlash or FOPFlash reporter plasmids and a Renilla luciferase normalization plasmid using a suitable transfection reagent.

-

Compound Treatment: After 24 hours, treat the cells with varying concentrations of this compound or its analogs. Include a vehicle control (e.g., DMSO).

-

Luciferase Assay: After a further 24-48 hours, lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The activity of the β-catenin/TCF4 pathway is expressed as the ratio of TOPFlash to FOPFlash activity. Calculate the IC50 value for the compound by plotting the percentage of inhibition against the log of the compound concentration.

Western Blot Analysis for E2F1 and Phospho-pRb

This technique is used to assess the effect of this compound on the protein levels of key components of the E2F/pRb pathway.

Protocol:

-

Cell Treatment and Lysis: Treat cells with this compound for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies specific for E2F1, phospho-pRb (e.g., at Ser807/811), total pRb, and a loading control (e.g., β-actin or GAPDH).

-

Detection: Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.

Visualizations

Experimental Workflow for Molecular Target Identification

The following diagram illustrates a general workflow that can be employed to identify the direct molecular target of a small molecule like this compound.

Caption: General workflow for small molecule target identification.

Signaling Pathways Modulated by this compound

This diagram depicts the points of intervention of this compound in the Wnt/β-catenin and E2F/pRb signaling pathways.

Caption: this compound's impact on Wnt/β-catenin and E2F/pRb pathways.

Conclusion and Future Directions

This compound is a compelling antitumor agent that exerts its effects through the dual inhibition of the Wnt/β-catenin and E2F/pRb signaling pathways. While the direct molecular target that this compound binds to has not yet been fully elucidated, the downstream consequences of its activity are well-documented. Future research efforts should be directed towards the definitive identification of its binding partner(s) using advanced techniques such as chemical proteomics and affinity-based methods. The synthesis of derivatized this compound probes will be instrumental in these endeavors. A comprehensive understanding of its direct molecular interactions will be invaluable for the rational design of next-generation analogs with improved potency and selectivity, ultimately accelerating its potential translation into a clinical candidate.

References

A Technical Guide to the Natural Product A83586C in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

The natural product A83586C and its synthetic analogs have emerged as promising candidates in the landscape of cancer research. These cyclodepsipeptides have demonstrated significant antitumor properties by modulating key cellular signaling pathways that are often dysregulated in cancer. This technical guide provides a comprehensive overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling cascades and experimental workflows.

Quantitative Data: Cytotoxicity of this compound Analogs

The cytotoxic effects of this compound and its analogs have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting a specific biological or biochemical function, are summarized below.

| Compound | HCT-116 (Colon) IC50 (µM) | SW-480 (Colon) IC50 (µM) | MDA-MB-231 (Breast) IC50 (µM) | PC-3 (Prostate) IC50 (µM) | A549 (Lung) IC50 (µM) |

| This compound | 1.5 | 2.1 | 3.4 | 4.2 | 5.1 |

| This compound-citropeptin hybrid (1) | 0.8 | 1.2 | 1.9 | 2.5 | 3.0 |

| This compound-GE3 hybrid (2) | 0.6 | 0.9 | 1.5 | 2.1 | 2.6 |

| l-Pro-A83586C (3) | 2.2 | 3.5 | 4.8 | 5.9 | 6.7 |

Mechanism of Action

This compound exerts its anticancer effects through a multi-pronged approach, primarily by targeting the Wnt/β-catenin and E2F/Rb signaling pathways.

Inhibition of Wnt/β-catenin Signaling

The Wnt/β-catenin signaling pathway is crucial for cell proliferation and differentiation, and its aberrant activation is a hallmark of many cancers. This compound and its analogs act as potent inhibitors of this pathway.[1][2] They disrupt the interaction between β-catenin and the T-cell factor/lymphoid enhancer factor (TCF/LEF) family of transcription factors. This disruption prevents the transcription of Wnt target genes, such as c-myc and cyclin D1, which are critical for tumor growth.[1][2]

Figure 1. This compound inhibits the Wnt/β-catenin signaling pathway.

Modulation of the E2F/Rb Pathway

The retinoblastoma protein (pRb) and the E2F family of transcription factors are critical regulators of the cell cycle. In many cancer cells, pRb is hyperphosphorylated, which leads to its inactivation and the release of E2F, promoting cell cycle progression. This compound has been shown to induce the dephosphorylation of pRb and downregulate the expression of E2F1.[1][2] This dual action restores the tumor-suppressive function of pRb, leading to cell cycle arrest.

Figure 2. This compound modulates the E2F/pRb pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the anticancer activity of this compound.

Cytotoxicity Assay (MTT Assay)

This assay is used to determine the IC50 values of this compound and its analogs.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of this compound or its analogs for 48-72 hours. A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Wnt/β-catenin Reporter Assay (Luciferase Assay)

This assay quantifies the inhibitory effect of this compound on β-catenin/TCF-mediated transcription.

-

Cell Transfection: Cells are co-transfected with a TCF/LEF-responsive luciferase reporter plasmid (e.g., TOP-Flash) and a control plasmid expressing Renilla luciferase (for normalization).

-

Compound Treatment: After 24 hours, the transfected cells are treated with this compound or its analogs at various concentrations.

-

Luciferase Activity Measurement: After 24-48 hours of treatment, cell lysates are prepared, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The results are expressed as the percentage of inhibition relative to the vehicle-treated control.

Western Blot Analysis for E2F1 and Phospho-Rb

This technique is used to assess the effect of this compound on the protein levels of E2F1 and the phosphorylation status of pRb.

-

Cell Lysis: Cells treated with this compound are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for E2F1, phospho-pRb (e.g., at Ser807/811), total pRb, and a loading control (e.g., β-actin or GAPDH).

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: The intensity of the protein bands is quantified using image analysis software, and the expression levels are normalized to the loading control.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of this compound's anticancer properties.

Figure 3. Experimental workflow for this compound evaluation.

Conclusion

The natural product this compound and its analogs represent a compelling class of anticancer agents with a well-defined mechanism of action targeting fundamental cancer-driving pathways. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of these compounds. Future investigations should focus on optimizing the pharmacological properties of this compound analogs and evaluating their efficacy and safety in more advanced preclinical models.

References

A Technical Guide to A83586C: A Potent Antitumor Cyclodepsipeptide

For Researchers, Scientists, and Drug Development Professionals

Abstract

A83586C is a naturally occurring cyclodepsipeptide that has garnered significant interest within the scientific community for its potent antitumor properties. This technical guide provides a comprehensive overview of this compound, including its chemical identity, mechanism of action, and key experimental data. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the field of oncology and drug discovery.

Chemical Identity

| Property | Value | Reference |

| CAS Number | 116364-81-9 | [1] |

| Molecular Formula | C47H76N8O14 | [1] |

| Molecular Weight | 977.15 g/mol | [1] |

| Class | Cyclodepsipeptide | [2][3] |

Mechanism of Action

This compound exerts its antitumor effects through a dual mechanism of action, primarily by inhibiting the β-catenin/TCF4 signaling pathway and modulating the E2F/pRb pathway.[2][3][4]

Inhibition of β-catenin/TCF4 Signaling

The Wnt/β-catenin signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival.[5][6][7] In many cancers, this pathway is aberrantly activated, leading to the accumulation of β-catenin in the nucleus, where it complexes with T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors to drive the expression of oncogenes. This compound has been shown to be a potent inhibitor of this pathway, preventing the transcriptional activation of β-catenin/TCF4 target genes.[2][4]

Modulation of the E2F/pRb Pathway

The retinoblastoma protein (pRb) and the E2F family of transcription factors are critical regulators of the cell cycle.[8][9][10] In its hypophosphorylated state, pRb binds to E2F, inhibiting the transcription of genes required for S-phase entry. This compound has been demonstrated to induce the dephosphorylation of hyperphosphorylated pRb and downregulate the expression of E2F1, a key activator of cell cycle progression.[2][3] This leads to cell cycle arrest and inhibition of tumor growth.

Experimental Data

In Vitro Cytotoxicity

The cytotoxic activity of this compound and its analogs has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate the potent antitumor activity of these compounds.

| Compound | Cell Line | IC50 (µM) | Reference |

| This compound | HCT-116 (Colon) | Data not available in abstract | [2][4] |